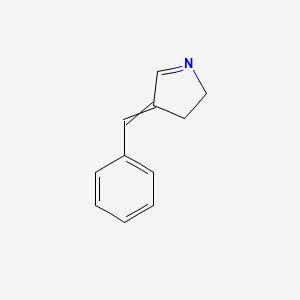
4-Benzylidene-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with a benzylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 3,4-dihydro-2H-pyrrole under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Benzylidene-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxaldehyde, while reduction can produce 4-benzyl-3,4-dihydro-2H-pyrrole .
科学的研究の応用
4-Benzylidene-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
作用機序
The mechanism of action of 4-Benzylidene-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyrrole: Lacks the benzylidene substituent, making it less reactive in certain chemical reactions.
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole: Contains additional methyl groups, which can influence its chemical and biological properties.
Uniqueness
4-Benzylidene-3,4-dihydro-2H-pyrrole is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other pyrrole derivatives and contributes to its versatility in scientific research and industrial applications .
特性
CAS番号 |
88631-61-2 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC名 |
4-benzylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8-9H,6-7H2 |
InChIキー |
FOKBINLXJJRNSM-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC1=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
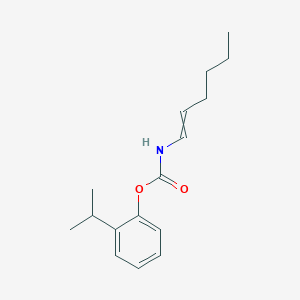
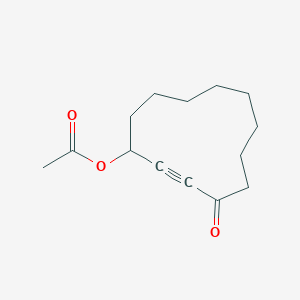


![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
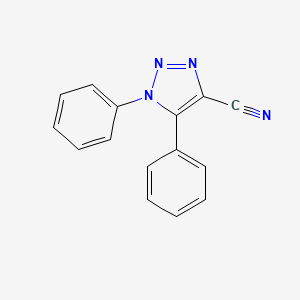
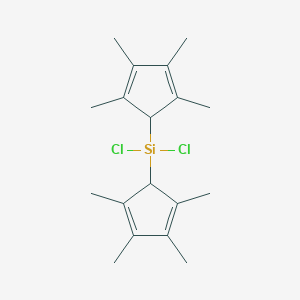
![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
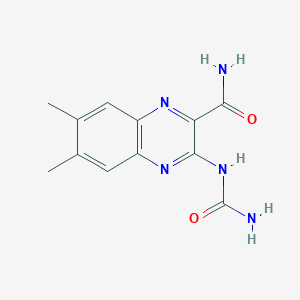
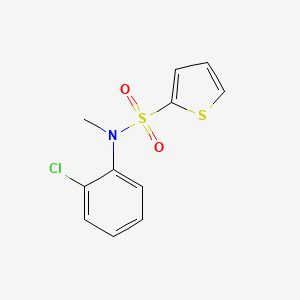
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
